

# electronic structure of copper fluoride hydroxide

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## Compound of Interest

Compound Name: Copper fluoride hydroxide

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An In-depth Technical Guide to the Electronic Structure of **Copper Fluoride Hydroxide**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Copper fluoride hydroxide** ( $\text{CuF}(\text{OH})$  or  $\text{Cu}(\text{OH})\text{F}$ ) is a layered inorganic material that has garnered interest for its unique structural and magnetic properties. An understanding of its electronic structure is fundamental to exploring its potential in various applications, including catalysis and as a precursor for novel materials. This guide provides a comprehensive overview of the electronic properties of  $\text{CuF}(\text{OH})$ , detailing both experimental and theoretical findings.

## Crystal and Electronic Structure Overview

**Copper fluoride hydroxide** crystallizes in a monoclinic structure, forming corrugated layers of edge-sharing  $\text{Cu}(\text{OH})_3\text{F}_3$  polyhedra. These layers are interconnected by hydrogen bonds. The presence of both highly electronegative fluorine and hydroxide anions in the coordination sphere of the copper(II) ion significantly influences the material's electronic properties. The  $\text{Cu}^{2+}$  ion, with its  $d^9$  electronic configuration, is a Jahn-Teller active ion, which can lead to structural distortions that further modify the electronic band structure.

Theoretical calculations indicate a strong hybridization between the copper, oxygen, and fluorine orbitals. While basic theoretical models may suggest metallic behavior, the inclusion of electron correlation effects demonstrates that  $\text{CuF}(\text{OH})$  is an insulator, a finding that aligns with experimental observations.

## Experimental Data

Experimental investigation into the electronic structure of CuF(OH) primarily relies on spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS).

### X-ray Photoelectron Spectroscopy (XPS) Data

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. The binding energies of core-level electrons are characteristic of a specific element and its chemical environment.

Core Level	Binding Energy (eV)	Interpretation
Cu 2p <sub>3/2</sub>	937.4 eV	Indicates the presence of Cu <sup>2+</sup> in an oxygen/fluorine environment.
Cu 2p <sub>1/2</sub>	957.6 eV	Spin-orbit splitting component of the Cu 2p orbital.
O 1s	531.3 eV	Corresponds to the hydroxide (OH <sup>-</sup> ) group bonded to copper. <a href="#">[1]</a>

## Theoretical/Computational Data

Density Functional Theory (DFT) is the primary computational tool used to investigate the electronic structure of CuF(OH). Standard approximations like the Generalized Gradient Approximation (GGA) provide initial insights, but more advanced methods are required for an accurate description.

### Density of States (DOS)

The density of states represents the number of available electronic states at each energy level. A non-spin-polarized GGA calculation shows that states cross the Fermi level, which would imply metallic character. However, this is known to be an artifact of the approximation for this type of correlated material. The calculation does reveal the orbital contributions to the bands:

the valence band is primarily composed of Cu 3d states, with significant contributions from O 2p and F 2p orbitals. The conduction band is also dominated by Cu 3d states.[2]

More accurate theoretical models that include on-site Coulomb interaction corrections (GGA+U) and spin polarization reveal that CuF(OH) is an insulator.[2] The application of the Hubbard U term effectively splits the Cu 3d bands, opening a band gap and pushing the occupied states to lower energies and unoccupied states to higher energies, which is consistent with the material's insulating nature.

#### Projected Density of States (pDOS) from GGA Calculation

Orbital	Energy Range (relative to Fermi Level)	Primary Location
Cu 3d	-6 eV to 2 eV	Forms the upper valence band and lower conduction band.
O 2p	-8 eV to -2 eV	Hybridized with Cu 3d in the valence band.
F 2p	-8 eV to -4 eV	Hybridized with Cu 3d in the valence band.
H 1s	-8 eV to -6 eV	Minor contribution to the lower part of the valence band.

Note: These values are derived from a non-spin-polarized GGA calculation and do not show the insulating gap. The Fermi level is set to 0 eV.

## Experimental and Computational Protocols

### Synthesis Protocol (Hydrothermal Method)

A common method for synthesizing copper hydroxyhalides is through hydrothermal synthesis.

- **Precursors:** Copper(II) acetate ( $\text{Cu}(\text{CH}_3\text{COO})_2 \cdot \text{H}_2\text{O}$ ) and lithium fluoride (LiF) are used as starting materials.
- **Molar Ratio:** A 1:1 molar ratio of the copper and fluoride precursors is typically used.

- Solvent: Deionized water is used as the solvent.
- Procedure: a. The precursors are dissolved in deionized water in a Teflon-lined stainless steel autoclave. b. The autoclave is sealed and heated to a temperature of approximately 180-220 °C. c. The reaction is held at this temperature for a period of 24-72 hours. d. After the reaction, the autoclave is allowed to cool to room temperature naturally. e. The resulting solid product is collected by filtration, washed several times with deionized water and ethanol to remove any unreacted precursors or byproducts. f. The final product is dried in an oven at a moderate temperature (e.g., 60-80 °C).

## X-ray Photoelectron Spectroscopy (XPS) Protocol

- Instrumentation: A standard XPS instrument equipped with a monochromatic Al K $\alpha$  or Mg K $\alpha$  X-ray source is used.
- Sample Preparation: The powdered CuF(OH) sample is mounted on a sample holder using double-sided conductive tape. The sample must be completely dry and free of contaminants.
- Analysis Chamber: The sample is introduced into an ultra-high vacuum (UHV) chamber (pressure < 10<sup>-8</sup> torr) to prevent surface contamination and scattering of photoelectrons.
- Data Acquisition: a. A survey scan is first performed over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface. b. High-resolution scans are then acquired for the core levels of interest (Cu 2p, O 1s, F 1s, C 1s). The C 1s peak from adventitious carbon is often used for charge correction, setting its binding energy to a standard value (typically 284.8 eV). c. The pass energy of the analyzer is set to a lower value for high-resolution scans to improve energy resolution.
- Data Analysis: The acquired spectra are analyzed using appropriate software. The peaks are fitted with Gaussian-Lorentzian functions to determine their precise binding energies and areas, which can be used for quantitative analysis.

## Density Functional Theory (DFT) Calculation Protocol

- Software: A plane-wave DFT code such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO is commonly used.

- **Crystal Structure:** The experimentally determined monoclinic crystal structure of CuF(OH) is used as the input.
- **Pseudopotentials:** Projector-augmented wave (PAW) or ultrasoft pseudopotentials are used to describe the interaction between the core and valence electrons.
- **Exchange-Correlation Functional:** The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common starting point. To account for the strong correlation of Cu 3d electrons, the GGA+U method is employed. A typical effective U value ( $U_{\text{eff}} = U - J$ ) for copper oxides is in the range of 4-8 eV.[3]
- **Plane-Wave Cutoff Energy:** A cutoff energy of at least 500 eV is typically required for calculations involving copper and oxygen to ensure convergence.
- **Brillouin Zone Sampling:** The Monkhorst-Pack scheme is used to generate a k-point mesh for sampling the Brillouin zone. The density of the mesh depends on the size of the unit cell, with a denser mesh required for smaller cells to achieve accurate results.
- **Calculation Steps:** a. **Structural Relaxation:** The atomic positions and lattice parameters are optimized until the forces on the atoms and the stress on the unit cell are minimized. b. **Self-Consistent Field (SCF) Calculation:** The electronic ground state is calculated for the optimized structure using a dense k-point mesh. c. **Post-processing:** The results of the SCF calculation are used to compute the density of states and the electronic band structure along high-symmetry directions in the Brillouin zone.

## Visualizations

Caption: Workflow for the synthesis and experimental characterization of CuF(OH).

Caption: Logical workflow for DFT calculations of the electronic structure.

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